molecular formula C10H20N2O2 B8533276 1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI)

1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI)

Cat. No.: B8533276
M. Wt: 200.28 g/mol
InChI Key: SHTUTXIOXCCHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 4-amino-3,5-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-4-14-10(13)12-5-7(2)9(11)8(3)6-12/h7-9H,4-6,11H2,1-3H3

InChI Key

SHTUTXIOXCCHBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(C(C(C1)C)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium acetate (20 g) was added to the stirred solution of 1-carbethoxy-3,5-dimethyl-4-piperidinone (4.5 g, 22.5 mmol) in methanol (200 ml) and stirred for 3 hr. The resulting mixture was cooled at 0° C. and sodium cyanoborohydride (1.4 g, 22.5 mmol) was added to it. Cooling was removed and stirring was for 3 hr at 35° C. The reaction mixture was concentrated, triturated with water, acidified with conc. HCl (pH 3˜4) and extracted with ethyl acetate to remove impurities. The aqueous layer was basified with 1 M sodium hydroxide solution (pH ˜10) and extracted with ethyl acetate. Ethyl acetate extract was dried (Na2SO4) and concentrated to give 4-amino-1-carbethoxy-3,5-dimethylpiperidine. The obtained 4-amino-1-carbethoxy-3,5-dimethylpiperidine was subjected to silica gel column chromatography. Elution with 5% methanol in chloroform furnished a solid, which was a mixture of stereoisomers, conformational analysis of which was not obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
1-carbethoxy-3,5-dimethyl-4-piperidinone
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

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